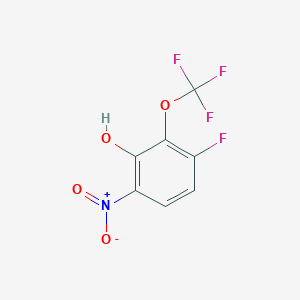

3-fluoro-6-nitro-2-(trifluoromethoxy)phenol

Beschreibung

3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring

Eigenschaften

Molekularformel |

C7H3F4NO4 |

|---|---|

Molekulargewicht |

241.10 g/mol |

IUPAC-Name |

3-fluoro-6-nitro-2-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H3F4NO4/c8-3-1-2-4(12(14)15)5(13)6(3)16-7(9,10)11/h1-2,13H |

InChI-Schlüssel |

VGEIYKCLIHCXKP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)OC(F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluoro-2-(trifluoromethoxy)phenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The compound undergoes regioselective substitution at positions activated by the electron-withdrawing groups. The nitro group at C6 and trifluoromethoxy group at C2 create a highly electron-deficient environment, making the C4 position particularly susceptible to nucleophilic attack.

Key observations :

-

Fluorine at C3 can act as a leaving group under strongly basic conditions .

-

Substitution reactions typically require elevated temperatures (80–120°C) and polar aprotic solvents like DMF or DMSO .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| NH₃ (aq.) | 3-Amino-6-nitro-2-(trifluoromethoxy)phenol | 62% | 120°C, 24h |

| NaOMe | 3-Methoxy-6-nitro-2-(trifluoromethoxy)phenol | 45% | DMF, 80°C |

Nitro Group Transformations

The nitro group participates in reduction and displacement reactions:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl converts the nitro group to an amine, yielding 3-fluoro-6-amino-2-(trifluoromethoxy)phenol . This intermediate serves as a precursor for azo dyes and pharmaceutical agents.

Nitro Displacement

Under strongly acidic conditions (H₂SO₄, 100°C), the nitro group can be replaced by sulfonic acid groups via ipso substitution .

Electrophilic Aromatic Substitution

Despite the electron-deficient ring, directed substitution occurs under stringent conditions:

Halogenation :

-

Bromination (Br₂/FeBr₃) at C4 yields 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)phenol, a key intermediate for Suzuki couplings.

Nitration :

Additional nitro groups can be introduced at C4 using fuming HNO₃/H₂SO₄ at -10°C, though yields are moderate (≤35%) due to competing decomposition .

Metabolic Pathways

In vitro studies with liver microsomes reveal two primary metabolic routes :

-

Hydroxylation : CYP3A4-mediated oxidation at C5 forms a catechol derivative.

-

Glutathione Conjugation : Nucleophilic attack by glutathione at C4 generates a sulfhydryl adduct.

Comparative Reactivity with Analogues

The compound’s reactivity differs significantly from structurally related species:

Wissenschaftliche Forschungsanwendungen

3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoro-4-(trifluoromethoxy)phenol

- 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline

- 2-(Trifluoromethoxy)phenol

Uniqueness

3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethoxy groups on the phenol ring makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biologische Aktivität

3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a nitro group, which are known to influence its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of the molecule.

1. Enzyme Inhibition:

Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes. For instance, the trifluoromethoxy group has been shown to enhance potency against targets such as reverse transcriptase and other enzymes involved in metabolic pathways .

2. Antiviral Activity:

Studies have demonstrated that derivatives of fluorinated phenols exhibit antiviral properties. For example, nitrocorroles with similar substituents have been tested for their ability to inhibit human cytomegalovirus (hCMV) infection in cell lines, showing promising results . The mechanism often involves interference with viral replication processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol and its analogs:

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating antiviral compounds, derivatives including 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol were tested in MRC-5 and ARPE-19 cell lines. The results indicated that while some compounds displayed strong antiviral activity, others did not significantly affect cell viability at lower concentrations, suggesting a potential therapeutic index for further development .

Case Study 2: Antitubercular Properties

Another investigation focused on the antitubercular activity of similar compounds demonstrated that modifications at the trifluoromethoxy position could enhance activity against both aerobic and anaerobic forms of Mycobacterium tuberculosis. Compounds were synthesized and tested for their efficacy, yielding promising results that warrant further exploration in clinical settings .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of fluorinated compounds. For instance, modifications to the phenolic ring or variations in the nitro group can significantly impact both potency and selectivity against various biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol, considering steric and electronic effects of its substituents?

- Methodological Answer : Synthesis involves sequential functionalization of the phenolic ring. The trifluoromethoxy group is typically introduced via nucleophilic substitution using reagents like sodium trifluoromethanesulfonate under anhydrous conditions . Nitration at the 6-position requires careful control of reaction temperature (<50°C) and nitric acid concentration to avoid over-nitration, leveraging the electron-withdrawing nature of the fluorine atom at position 3 to direct regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from ortho/para byproducts.

Q. How can researchers characterize the electronic environment of the phenol group in this compound using spectroscopic methods?

- Methodological Answer :

- ¹⁹F NMR : Reveals the electronic effects of substituents. The trifluoromethoxy group (-OCF₃) shows a distinct triplet (δ -55 to -60 ppm) due to coupling with adjacent fluorine atoms, while the nitro group deshields the aromatic ring, shifting fluorine resonances upfield .

- IR Spectroscopy : The phenolic O-H stretch (~3200 cm⁻¹) is broadened due to hydrogen bonding, and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm its presence .

- X-ray Crystallography : Resolves steric interactions between the bulky trifluoromethoxy and nitro groups, providing bond-length data to assess conjugation effects .

Q. What analytical techniques ensure purity and structural fidelity of this compound in heterogeneous reaction mixtures?

- Methodological Answer :

- HPLC-MS : A C18 column with a water/acetonitrile gradient (0.1% formic acid) separates impurities, while mass spectrometry (ESI⁻ mode) confirms the molecular ion [M-H]⁻ at m/z 284 .

- Elemental Analysis : Validates stoichiometry (C: 33.8%, H: 1.4%, F: 26.8%, N: 4.9%) to detect residual solvents or incomplete reactions .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, showing the nitro group deactivates the ring, directing electrophiles to the 4-position (meta to nitro, para to fluorine). The trifluoromethoxy group’s electron-withdrawing effect further stabilizes transition states at this position . Experimental validation involves bromination (Br₂/FeBr₃) followed by GC-MS to quantify product distribution .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) among trifluoromethoxy-substituted phenols?

- Methodological Answer : Discrepancies often arise from polymorphic forms or trace solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting multiple endothermic peaks. Recrystallization from ethyl acetate/hexane at controlled cooling rates (1°C/min) yields a single crystalline form, with melting point consistency verified via hot-stage microscopy .

Q. Which catalytic systems enhance the efficiency of trifluoromethoxy group installation under mild conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.